4-Bromo-5-cyanofuran-2-carboxylic acid
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Overview
Description
4-Bromo-5-cyanofuran-2-carboxylic acid: is an organic compound that belongs to the furan family, characterized by a furan ring substituted with bromine, cyano, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-cyanofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method is the bromination of 5-cyanofuran-2-carboxylic acid, where bromine is introduced to the furan ring under controlled conditions. The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-cyanofuran-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the carboxylic acid group can be oxidized to other functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate are used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
- Substituted furans with various functional groups.
- Amino derivatives from the reduction of the cyano group.
- Oxidized products from the carboxylic acid group .
Scientific Research Applications
Chemistry: 4-Bromo-5-cyanofuran-2-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: The compound is used in the development of advanced materials, including polymers and resins. Its functional groups allow for cross-linking and other modifications that enhance material properties .
Mechanism of Action
The mechanism of action of 4-Bromo-5-cyanofuran-2-carboxylic acid depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
5-Cyanofuran-2-carboxylic acid: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, offering different reactivity and applications.
2-Bromo-5-nitrofuran: Similar in structure but with a nitro group instead of a cyano group, leading to different chemical properties.
Uniqueness: 4-Bromo-5-cyanofuran-2-carboxylic acid is unique due to the combination of bromine, cyano, and carboxylic acid groups on the furan ring. This combination allows for diverse chemical reactions and applications, making it a versatile compound in various fields .
Properties
Molecular Formula |
C6H2BrNO3 |
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Molecular Weight |
215.99 g/mol |
IUPAC Name |
4-bromo-5-cyanofuran-2-carboxylic acid |
InChI |
InChI=1S/C6H2BrNO3/c7-3-1-4(6(9)10)11-5(3)2-8/h1H,(H,9,10) |
InChI Key |
HTPWZMHBKNNFDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Br)C#N)C(=O)O |
Origin of Product |
United States |
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